molecular formula C13H12BF7O2 B1425327 4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane CAS No. 1111096-06-0

4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane

Cat. No. B1425327
CAS RN: 1111096-06-0
M. Wt: 344.03 g/mol
InChI Key: JPXZPDCINADJKN-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C13H12BF7O2 and its molecular weight is 344.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Modified Phenylboronic Acid Derivatives

A study described the synthesis of modified mercapto- and piperazino-methyl-phenylboronic acid derivatives using a dioxaborolane compound. These derivatives were evaluated for their inhibitory activity against serine proteases, including thrombin, showing potential applications in therapeutic developments (Spencer et al., 2002).

Advancements in Polymer Chemistry

Research has explored the use of dioxaborolane in the precision synthesis of poly(3-hexylthiophene) through catalyst-transfer Suzuki-Miyaura coupling polymerization. This process yields polymers with narrow molecular weight distribution and almost perfect head-to-tail regioregularity, indicating its significance in materials science for electronic applications (Yokozawa et al., 2011).

Development of Boron-Containing Stilbenes

Another study highlighted the synthesis of pinacolylboronate-substituted stilbenes, employing a dioxaborolane derivative. This work aimed at synthesizing boron-containing polyenes, potentially intermediate for new materials in liquid crystal display (LCD) technology and exploring therapeutic avenues for neurodegenerative diseases (Das et al., 2015).

Detection Applications in Living Cells

A novel 4-substituted pyrene derivative, synthesized by introducing a phenyl boronic ester to the precursor 4-hydroxylpyrene, showcased outstanding sensitivity and selectivity for H2O2 detection in living cells. This application is crucial for biomedical research, indicating the compound's utility in developing novel functional materials for biological assays (Nie et al., 2020).

Molecular Structure and Electrochemical Properties

The molecular structure of a specific dioxaborolane compound was characterized by single crystal X-ray diffraction, providing insights into its potential applications in organic synthesis and materials science (Coombs et al., 2006). Furthermore, the electrochemical properties and reactions of sulfur-containing organoboron compounds, including a dioxaborolane derivative, were analyzed, revealing its lower oxidation potential compared to organoboranes, which could have implications in electrochemical synthesis and applications (Tanigawa et al., 2016).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BF7O2/c1-11(2)12(3,4)23-14(22-11)6-9(17)7(15)5(13(19,20)21)8(16)10(6)18/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXZPDCINADJKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BF7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601123174
Record name 4,4,5,5-Tetramethyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601123174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane

CAS RN

1111096-06-0
Record name 4,4,5,5-Tetramethyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111096-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601123174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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